2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one
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Overview
Description
2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a naphthyridinone core makes this compound an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the naphthyridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthyridinone core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the naphthyridinone core can produce dihydro or tetrahydro compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,6-naphthyridin-7(6H)-one: Lacks the dihydro component, which may affect its reactivity and biological activity.
5,8-Dihydro-1,6-naphthyridin-7(6H)-one: Lacks the methoxy group, which may influence its chemical properties and interactions.
2-Hydroxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one: The hydroxyl group can significantly alter its chemical behavior and biological activity.
Uniqueness
2-Methoxy-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to the presence of both a methoxy group and a dihydro naphthyridinone core
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-methoxy-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-6-5-10-8(12)4-7(6)11-9/h2-3H,4-5H2,1H3,(H,10,12) |
InChI Key |
NYNFSYQZRSTFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CNC(=O)C2)C=C1 |
Origin of Product |
United States |
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